molecular formula C41H47NO16 B016708 Kigamicin C CAS No. 680571-51-1

Kigamicin C

货号 B016708
CAS 编号: 680571-51-1
分子量: 809.8 g/mol
InChI 键: JXSADZFORZMJRI-KUPVXKSBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Kigamicin C is part of the kigamicin family, a group of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. These compounds are characterized by their unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars such as amicetose and oleandrose. They exhibit selective killing activity against certain cancer cells under nutrient-starved conditions, highlighting their potential in antitumor therapies (Kunimoto et al., 2003).

Synthesis Analysis

The synthesis of kigamicin C and related compounds involves complex chemical processes. For instance, Turner and colleagues demonstrated a Pd-catalyzed ring closure/cross-coupling technique providing 7-substituted tetrahydroxanthones, which are crucial for the "antiausterity" effects seen in naturally occurring kigamicins. This indicates the intricate strategies required to synthesize these compounds, with an emphasis on creating structures capable of selective cancer cell targeting under specific conditions (Turner et al., 2011).

Molecular Structure Analysis

Kigamicins, including Kigamicin C, have a complex molecular structure characterized by a tetrahydroxanthone core and up to four sugar residues, which contribute to their activity against human cancer cells under nutrient-poor conditions. The specificity of this structure is crucial for its biological activity, with the synthesis of related structures shedding light on the importance of the tetrahydroxanthone core in mediating these effects (Ma & Ready, 2019).

Chemical Reactions and Properties

Kigamicin C's chemical properties, including its reactions, are pivotal in its antitumor activity. The compound's ability to selectively kill cancer cells under nutrient-deprived conditions is a hallmark of its chemical reactivity. This selective cytotoxicity is believed to be partly due to the tetrahydroxanthone structure, which underlines the significant role of the molecule's chemical properties in its biological activities (Turner et al., 2011).

科研应用

  1. 胰腺癌的抗癌活性:Kigamicin C在营养匮乏条件下选择性地杀死胰腺癌细胞,由Turner等人在2011年的“通过顺序Pd催化的C-O和C-C键构建及在齐格米辛的‘抗匮乏’药效团的鉴定中的四羟基黄酮”中证明(Turner, Griffin, Whatmore, & Shipman, 2011)

  2. 独特的结构和抗肿瘤特性:根据Kunimoto等人在2003年的“齐格米辛,新型抗肿瘤抗生素。II. 结构鉴定”中,Kigamicin C具有独特的无糖苷基结构,含有由阿米赛糖和油菜糖组成的糖链,有助于其新型抗肿瘤特性(Kunimoto et al., 2003)

  3. 对人类骨髓瘤细胞的影响:Nakamura等人在2006年的“齐格米辛通过破坏细胞周期调控诱导人类骨髓瘤细胞坏死”中报告说,Kigamicin C通过破坏细胞周期调控诱导人类骨髓瘤细胞坏死(Nakamura et al., 2006)

  4. 抗微生物活性:Kunimoto等人在2003年的“齐格米辛,新型抗肿瘤抗生素。I. 分类学,分离,物理化学性质和生物活性”中强调了Kigamicin C对革兰氏阳性细菌的抗微生物活性以及对各种小鼠肿瘤细胞系的抑制作用(Kunimoto et al., 2003)

  5. 在多发性骨髓瘤中的治疗潜力:Nakamura等人在2008年的“齐格米辛诱导人类骨髓瘤细胞坏死”中指出,即使在低浓度下,Kigamicin C也能诱导骨髓瘤细胞坏死,表明其作为多发性骨髓瘤治疗药物的潜力(Nakamura et al., 2008)

  6. 在营养匮乏条件下对癌细胞的毒性:Ma和Ready在2019年的“齐格米辛的合成研究”中的一项研究表明,Kigamicin C对营养匮乏条件下的人类癌细胞具有毒性(Ma & Ready, 2019)

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

性质

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11764292

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kigamicin C
Reactant of Route 2
Kigamicin C
Reactant of Route 3
Kigamicin C
Reactant of Route 4
Kigamicin C
Reactant of Route 5
Kigamicin C
Reactant of Route 6
Kigamicin C

Citations

For This Compound
24
Citations
S Kunimoto, J Lu, H Esumi, Y Yamazaki… - The Journal of …, 2003 - jstage.jst.go.jp
… Thus kigamicin C (31.6mg), kigamicin D (85.3mg), and kigamicin E (19.4mg) were purified as … the same purification steps along with kigamicin C (14.9mg), D (46.6mg), and E (21.8mg). …
Number of citations: 61 www.jstage.jst.go.jp
S Kunimoto, T Someno, Y Yamazaki, J Lu… - The Journal of …, 2003 - jstage.jst.go.jp
Kigamicins have been isolated from a culture broth of Amicolatopsis sp. ML630-mF1 as a result of their selective killing activity against PANC-1 cells only under a nutrient starvation …
Number of citations: 51 www.jstage.jst.go.jp
PA Turner - 2012 - wrap.warwick.ac.uk
… Kigamicin C is tested in this assay to compare with literature values and validate our assay. The potency and selectivity of our analogues are reported and compared to the natural …
Number of citations: 1 wrap.warwick.ac.uk
T Masuda, S Ohba, M Kawada, M Osono… - The Journal of …, 2006 - nature.com
Kigamicin D is a novel anticancer agent that was identified using a new screening strategy that targets the tolerance of cancer cells to nutrient starvation [1, 2]. Oral administration of …
Number of citations: 34 www.nature.com
PA Turner, EM Griffin, JL Whatmore, M Shipman - Organic Letters, 2011 - ACS Publications
… Commercially sourced kigamicin C was used as a positive control. (16) Significantly, THX … (18) That said it is clear that 8a is appreciably less active (>100 fold) than kigamicin C, …
Number of citations: 50 pubs.acs.org
GYA Tan, S Robinson, E Lacey… - … of systematic and …, 2007 - microbiologyresearch.org
… The major analogue of the family of metabolites was isolated by preparative HPLC and identified as kigamicin C. The kigamicins are a family of metabolites that have been isolated and …
Number of citations: 31 www.microbiologyresearch.org
PA Turner, JL Whatmore, M Shipman - Tetrahedron Letters, 2013 - Elsevier
A glycosylated tetrahydroxanthone mimicking the ABC subunit of kigamicin A is synthesised in five steps by a sequence that exploits a Pd catalysed C–O bond forming reaction to …
Number of citations: 3 www.sciencedirect.com
T Someno, S Kunimoto, H Nakamura… - The Journal of …, 2005 - nature.com
… As shown in Scheme 2, mild acid hydrolysis of 3 yielded amicetose, oleandrose, disaccharide (6) and trisaccharide (7) as well as aglycon (4), kigamicin A (1) and kigamicin C (2). This …
Number of citations: 34 www.nature.com
DK Winter, DL Sloman, JA Porco Jr - Natural product reports, 2013 - pubs.rsc.org
… When comparing synthetic compound 29 to commercially sourced kigamicin C, assays … rich cancer cells, but was noticeably less active than kigamicin C (>100 fold). Therefore, the …
Number of citations: 97 pubs.rsc.org
J Lee, S Kang, J Kim, D Moon… - Angewandte Chemie …, 2019 - Wiley Online Library
… allene 15 with cyclohexanol proceeded in the presence of ligand ent-L1 to produce β-disaccharide 17 a in 68 % yield, which represents the glycosidic framework of kigamicin C (…
Number of citations: 18 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。